molecular formula C13H13NO3 B6367610 2-(3,5-Dimethoxyphenyl)pyridin-3-ol CAS No. 1261938-87-7

2-(3,5-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B6367610
CAS No.: 1261938-87-7
M. Wt: 231.25 g/mol
InChI Key: TVVJNBNVOIIUSI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group at the 3-position. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)pyridin-3-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with appropriate pyridine derivatives under specific conditions. One common method includes the use of ethanol and sodium hydroxide solution to facilitate the reaction . The resulting chalcone intermediate is then subjected to further reactions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)pyridin-3-ol can be compared with other similar compounds, such as:

    2-(3,5-Dimethoxyphenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyridine ring.

    3-(3,5-Dimethoxyphenyl)pyridine: Lacks the hydroxyl group at the 3-position.

    2-(3,5-Dimethoxyphenyl)quinoline: Contains a quinoline ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-6-9(7-11(8-10)17-2)13-12(15)4-3-5-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVJNBNVOIIUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CC=N2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682958
Record name 2-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-87-7
Record name 3-Pyridinol, 2-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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